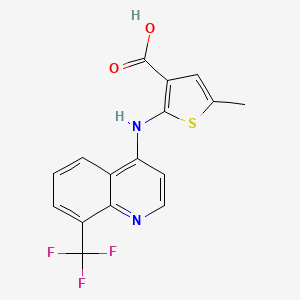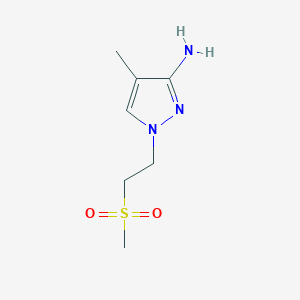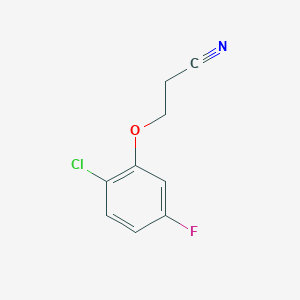
KadsuralignanB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsuralignan B is a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Kadsuralignan B can be isolated from the chloroform extract of the rhizoma of Kadsura coccinea . The preparation involves extracting the plant material with 80% acetone, followed by partitioning with hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan B .
Analyse Chemischer Reaktionen
Kadsuralignan B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles or electrophiles under suitable conditions to replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Kadsuralignan B has several scientific research applications:
Chemistry: Used as a reference compound for studying the chemical properties and reactions of dibenzocyclooctadiene lignans.
Biology: Investigated for its potential anti-inflammatory and anti-allergic activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of Kadsuralignan B involves the inhibition of nitric oxide production in activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation .
Vergleich Mit ähnlichen Verbindungen
Kadsuralignan B is unique among dibenzocyclooctadiene lignans due to its specific molecular structure and biological activities. Similar compounds include:
Kadsuralignan A: Another dibenzocyclooctadiene lignan with anti-HIV activity.
Kadsuralignan C: Exhibits nitric oxide production inhibitory activity.
Schisantherin R and S: New dibenzocyclooctadiene lignans isolated from Kadsura coccinea with similar structural features.
Eigenschaften
Molekularformel |
C27H32O11 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[(8S,9S,10S,11S)-8-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C27H32O11/c1-12-21(37-13(2)28)15-9-18-23(36-11-35-18)25(34-8)19(15)20-16(26(27(12,4)30)38-14(3)29)10-17(31-5)22(32-6)24(20)33-7/h9-10,12,21,26,30H,11H2,1-8H3/t12-,21-,26-,27-/m0/s1 |
InChI-Schlüssel |
JTGLGTVZVIMKBZ-OTOFBAIGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Kanonische SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



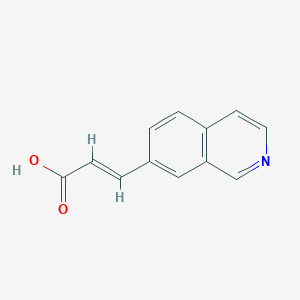
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)
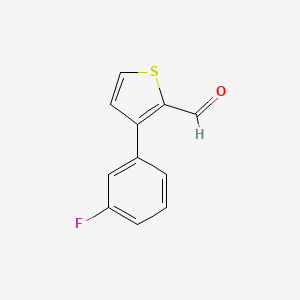


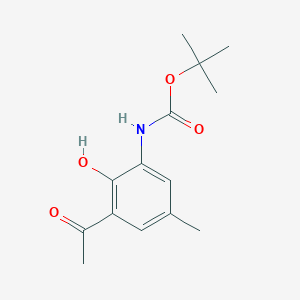


![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)

